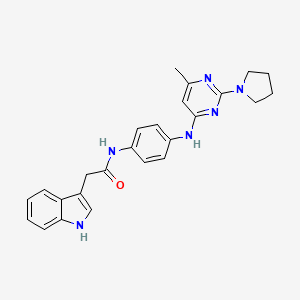
2-(1H-indol-3-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C25H26N6O and its molecular weight is 426.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-indol-3-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Molecular Formula
The molecular formula of the compound is C25H26N6O .
Structure
The compound features an indole moiety linked to a pyrimidine derivative, which is known for various biological activities. The presence of both indole and pyrimidine rings suggests potential interactions with multiple biological targets.
Antiproliferative Effects
Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell growth effectively, with IC50 values often reported in the nanomolar range .
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds targeting the MDM2 protein have been highlighted for their ability to reactivate p53, a crucial tumor suppressor . The inhibition of MDM2 leads to increased levels of p53, promoting apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to antiproliferative properties, some studies suggest that related compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). For example, certain pyrimidine derivatives have shown COX-2 inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table of Biological Activities
Case Study: Antiproliferative Activity
A study focused on a series of indole-pyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced their antiproliferative activity. The most potent compound exhibited an IC50 value of approximately 45 nM against a human cancer cell line, indicating strong potential for therapeutic application .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the presence of electron-donating groups on the pyrimidine ring enhances biological activity. Modifications at the 6-position of the pyrimidine have been particularly effective in increasing potency against cancer cell lines .
科学研究应用
The compound 2-(1H-indol-3-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide, also known as PubChem CID 52907257, is a molecule with potential applications in medicinal chemistry . Research indicates its derivatives have shown activity as FLT3 inhibitors in acute leukemias .
Chemical Information
The compound has a molecular weight of 426.5 g/mol . Key identifiers include:
- IUPAC Name: 2-(1H-indol-3-yl)-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]acetamide
- InChI: InChI=1S/C25H26N6O/c1-17-14-23(30-25(27-17)31-12-4-5-13-31)28-19-8-10-20(11-9-19)29-24(32)15-18-16-26-22-7-3-2-6-21(18)22/h2-3,6-11,14,16,26H,4-5,12-13,15H2,1H3,(H,29,32)(H,27,28,30)
- InChIKey: TVBYEFVHIHWGQB-UHFFFAOYSA-N
- SMILES: CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)CC4=CNC5=CC=CC=C54
Research Applications in Acute Leukemia
Acute leukemia studies have explored the applications of pyrimidine derivatives, which are structurally related to this compound .
- FLT3 Inhibition: Some derivatives have demonstrated activity as FLT3 inhibitors, reducing the growth of MV4-11 and HL-60 cells .
- Anti-proliferative Specificity: Certain 4-azaaryl-N-phenylpyrimidin-2-amine derivatives have exhibited antiproliferative specificity for FLT3-ITD cells, inhibiting FLT3 kinase activity and inducing apoptosis . They also impact downstream signaling cascades like STAT5, ERK, AKT, S6RP, and eIF4E .
- Specific Anti-leukemic Activity: One compound showed specific anti-leukemic activity against FLT3-ITD AML models but had poor activity against TKD mutations . It also inhibited other kinases, reduced phosphorylation levels of STAT5, AKT, and ERK, and induced cell cycle arrest and apoptosis .
- Tumor Growth Inhibition: In xenograft models, some compounds have shown significant tumor growth inhibition .
Related Research Areas
Additional areas of research involving related chemical structures include:
- Anti-fibrosis Activity: Some 2-(Pyridin-2-yl) pyrimidine derivatives have shown potential as anti-fibrotic drugs by effectively inhibiting collagen expression .
- Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L) Inhibition: Optimization of synthetic processes has been conducted to enhance the synthesis of compounds targeting CHD1Li, an oncogene involved in tumor progression .
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c1-17-14-23(30-25(27-17)31-12-4-5-13-31)28-19-8-10-20(11-9-19)29-24(32)15-18-16-26-22-7-3-2-6-21(18)22/h2-3,6-11,14,16,26H,4-5,12-13,15H2,1H3,(H,29,32)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBYEFVHIHWGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














